molecular formula C21H18FN3O5S B10890523 (5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10890523
M. Wt: 443.4 g/mol
InChI Key: VJBKBVYMNFAEKX-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluorinated nitrophenoxy moiety, and a methoxybenzylidene group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, including the formation of the imidazole ring, introduction of the cyclopropyl group, and the attachment of the fluorinated nitrophenoxy and methoxybenzylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the imidazole ring in the target compound.

Uniqueness

(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H18FN3O5S

Molecular Weight

443.4 g/mol

IUPAC Name

(5Z)-3-cyclopropyl-5-[[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H18FN3O5S/c1-29-18-7-2-12(9-16-20(26)24(15-4-5-15)21(31)23-16)8-13(18)11-30-19-10-14(22)3-6-17(19)25(27)28/h2-3,6-10,15H,4-5,11H2,1H3,(H,23,31)/b16-9-

InChI Key

VJBKBVYMNFAEKX-SXGWCWSVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CC3)COC4=C(C=CC(=C4)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3)COC4=C(C=CC(=C4)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.